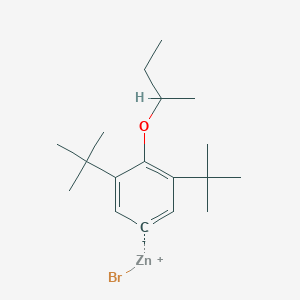
(4-sec-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc reagent in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ar-Br+Zn→Ar-Zn-Br
where Ar represents the aryl group (4-sec-butyloxy-3,5-di-tert-butylphenyl).
Industrial Production Methods
In industrial settings, the production of (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency.
化学反应分析
Types of Reactions
(4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: The compound can participate in addition reactions with electrophiles, adding to carbonyl compounds to form alcohols or other functional groups.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.
Major Products
The major products formed from reactions involving (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, alcohols, and other functionalized organic molecules.
科学研究应用
Chemistry
In chemistry, (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used as a reagent in organic synthesis to form carbon-carbon bonds, facilitating the construction of complex organic molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
While its direct applications in biology are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly important in biological research. It aids in the development of new drugs and bioactive compounds.
Medicine
In medicinal chemistry, (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used to synthesize intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds efficiently makes it a crucial tool in drug discovery and development.
Industry
Industrially, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
作用机制
The mechanism by which (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide exerts its effects involves the transfer of the aryl group to an electrophilic substrate. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the aryl group and facilitating its nucleophilic attack on the electrophile. This process forms a new carbon-carbon bond, which is the basis for many of its applications in organic synthesis.
相似化合物的比较
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar reactions but with less steric hindrance.
(4-Methoxyphenyl)zinc Bromide: Another organozinc reagent with a methoxy substituent, offering different electronic properties.
(4-tert-Butylphenyl)zinc Bromide: Similar in structure but with different steric and electronic effects due to the tert-butyl group.
Uniqueness
(4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is unique due to its bulky substituents, which provide steric protection and influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in synthesizing complex molecules where selectivity is crucial.
属性
分子式 |
C18H29BrOZn |
|---|---|
分子量 |
406.7 g/mol |
IUPAC 名称 |
bromozinc(1+);2-butan-2-yloxy-1,3-ditert-butylbenzene-5-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-9-13(2)19-16-14(17(3,4)5)11-10-12-15(16)18(6,7)8;;/h11-13H,9H2,1-8H3;1H;/q-1;;+2/p-1 |
InChI 键 |
RXXATKNBLLKEGX-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)OC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
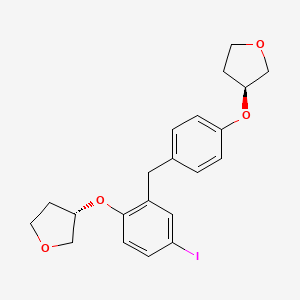

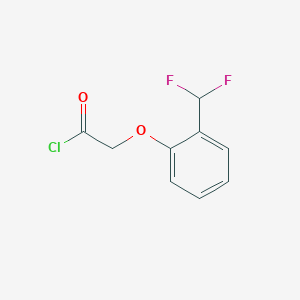
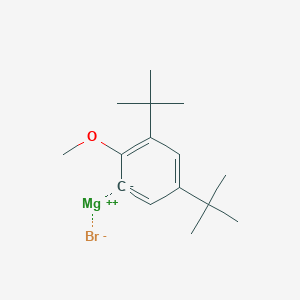
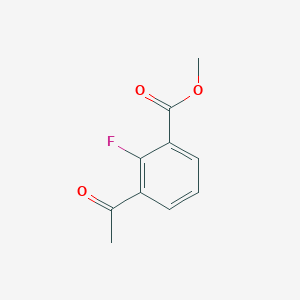
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)

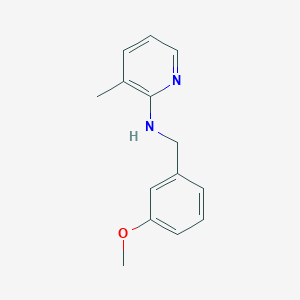
![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
